
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid
説明
“(5-Bromo-4-chloro-2-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H5BrClNO4 . It has an average mass of 294.487 Da and a monoisotopic mass of 292.909027 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromo-2-nitrophenyl acetic acid, involves several steps . The process starts with the preparation of 4-bromo-2-nitrotoluene sodium via the reaction of 4-bromo-2-nitro-chlorotoluene as a material and metallic sodium in an organic solvent. This is followed by the preparation of 4-bromo-2-nitrobenzyl sodium via heating and rearrangement reaction, preparation of 4-bromo-2-nitrophenyl sodium acetate via reaction with carbon dioxide, and finally, the preparation of the 4-bromo-2-nitrophenyl acetic acid via reaction with dilute acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5BrClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds similar to “this compound”. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The order of reactions is often critical to the success of the overall scheme .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.科学的研究の応用
1. Synthesis and Chemical Transformation
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is involved in various synthetic and chemical transformation processes. For instance, it serves as an intermediate in the synthesis of complex molecules like benzo(f)furo(3,4-c)(2,7)naphthyridines, which are obtained through reactions involving UV-A light, hydrochloric acid, and other reactants, yielding chloro-substituted tetracycles (Görlitzer & Bartke, 2002). Similarly, chloro and bromo substituted indanyl tetrazoles and indanyl methyltetrazoles have been synthesized from their respective acids, showcasing significant analgesic activity in certain cases (Bachar & Lahiri, 2004). Additionally, this compound has been implicated in the green synthesis of Schiff base compounds like 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), which exhibit urease inhibitory activity (Zulfiqar et al., 2020).
2. Reactivity and Structural Analysis
The reactivity and structural properties of this compound derivatives have been extensively studied. For instance, a comparative DFT study on halogen-substituted phenylacetic acids, including derivatives of this compound, has been conducted to understand their reactivity, acidity, and vibrational spectra (Srivastava et al., 2015). The study leverages various descriptors like Fukui functions, local softness, and electrophilicity to elucidate the reactivity of these molecules.
3. Role in Medicinal Chemistry
In the realm of medicinal chemistry, this compound derivatives have been employed in the synthesis of complex pharmaceutical agents. For instance, 5-Bromo-2-chlorobenzoic acid, a related compound, is used in the synthesis of antidiabetic drugs like dapagliflozin, demonstrating the compound's utility in drug synthesis and its potential role in therapeutic interventions (Yafei, 2011).
Safety and Hazards
While specific safety and hazard information for “(5-Bromo-4-chloro-2-nitrophenyl)acetic acid” is not available, similar compounds like 4-bromo-2-nitrophenyl acetic acid are known to be harmful by inhalation, in contact with skin, and if swallowed. They may cause skin irritation, serious eye irritation, and respiratory irritation .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-4-chloro-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This involves a free radical reaction, where a succinimidyl radical removes a hydrogen atom to form succinimide .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
特性
IUPAC Name |
2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSGELYHKSLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252815 | |
| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-94-1 | |
| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



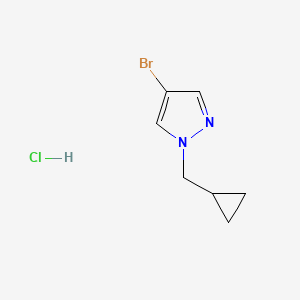
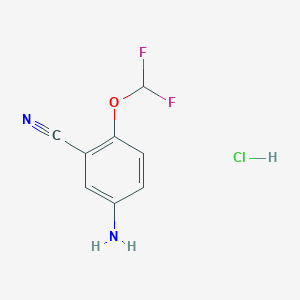

![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

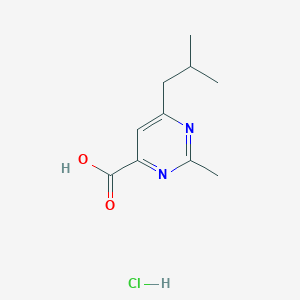
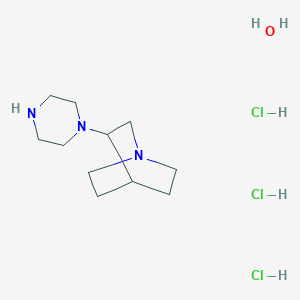
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)
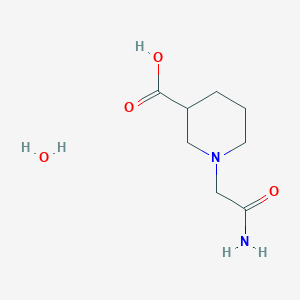
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
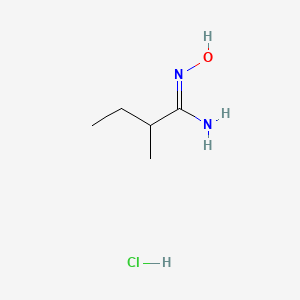
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
